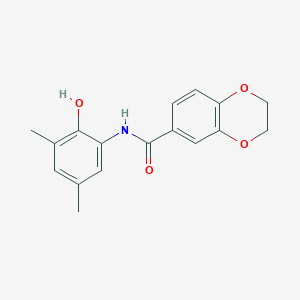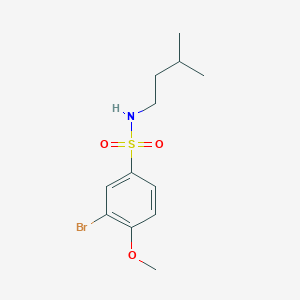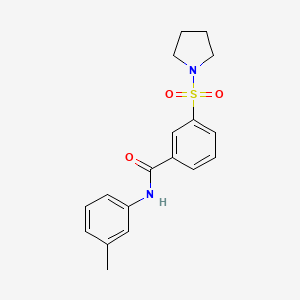
(1,3-benzodioxol-5-ylmethyl)(3,4-dimethylphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-benzodioxol-5-ylmethyl)(3,4-dimethylphenyl)amine, also known as MDMA, is a synthetic drug that has been widely used for recreational purposes. However, MDMA has also been studied for its potential therapeutic effects in treating various mental health conditions.
Mécanisme D'action
(1,3-benzodioxol-5-ylmethyl)(3,4-dimethylphenyl)amine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are involved in reward and motivation. (1,3-benzodioxol-5-ylmethyl)(3,4-dimethylphenyl)amine also activates the release of oxytocin, a hormone that promotes social bonding and trust.
Biochemical and Physiological Effects:
(1,3-benzodioxol-5-ylmethyl)(3,4-dimethylphenyl)amine use can cause a range of physiological effects, including increased heart rate, blood pressure, and body temperature. The drug can also cause dehydration, muscle tension, and jaw clenching. Long-term use of (1,3-benzodioxol-5-ylmethyl)(3,4-dimethylphenyl)amine has been linked to neurotoxicity and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
(1,3-benzodioxol-5-ylmethyl)(3,4-dimethylphenyl)amine has been used in laboratory experiments to study its effects on the brain and behavior. The drug has been shown to enhance empathy, social cognition, and emotional processing. However, the use of (1,3-benzodioxol-5-ylmethyl)(3,4-dimethylphenyl)amine in lab experiments is limited by its potential for abuse and neurotoxicity.
Orientations Futures
(1,3-benzodioxol-5-ylmethyl)(3,4-dimethylphenyl)amine research is still in its early stages, and there is much to be explored in terms of its therapeutic potential and long-term effects. Future research could focus on optimizing (1,3-benzodioxol-5-ylmethyl)(3,4-dimethylphenyl)amine-assisted psychotherapy protocols, developing new drugs that mimic the effects of (1,3-benzodioxol-5-ylmethyl)(3,4-dimethylphenyl)amine without the potential for abuse and neurotoxicity, and investigating the mechanisms underlying the drug's therapeutic effects. Additionally, more research is needed to understand the long-term effects of (1,3-benzodioxol-5-ylmethyl)(3,4-dimethylphenyl)amine use and to identify potential risks and benefits.
Méthodes De Synthèse
(1,3-benzodioxol-5-ylmethyl)(3,4-dimethylphenyl)amine is synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization, oxidation, and reduction. The final product is a white crystalline powder that can be taken orally, inhaled, or injected.
Applications De Recherche Scientifique
(1,3-benzodioxol-5-ylmethyl)(3,4-dimethylphenyl)amine has been studied for its potential therapeutic effects in treating post-traumatic stress disorder (PTSD), anxiety, and depression. (1,3-benzodioxol-5-ylmethyl)(3,4-dimethylphenyl)amine-assisted psychotherapy involves administering a single dose of (1,3-benzodioxol-5-ylmethyl)(3,4-dimethylphenyl)amine in a controlled setting, followed by talk therapy sessions. The drug is believed to help patients overcome emotional barriers and facilitate communication with therapists.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-3-5-14(7-12(11)2)17-9-13-4-6-15-16(8-13)19-10-18-15/h3-8,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPYWGWMRLIJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5783367.png)


![ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5783389.png)

![methyl 3-{[(benzylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5783398.png)

![methyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5783407.png)
